Propyl isocyanate
Overview
Description
Propyl isocyanate, also known as isocyanic acid propyl ester, is an organic compound with the molecular formula C₄H₇NO. It is a colorless liquid with a pungent odor and is primarily used in the production of polyurethanes and other polymers. The compound is characterized by the presence of an isocyanate group (−N=C=O) attached to a propyl group.
Mechanism of Action
Target of Action
Propyl isocyanate, also known as 1-Isocyanatopropane, is a small molecule that has been studied for its interactions with various biological targets. One such target is Myoglobin , a protein found in muscle tissues . .
Mode of Action
Isocyanates in general are known to react with a variety of biological molecules, including water, alcohols, and amines . This reactivity can lead to a variety of downstream effects, depending on the specific targets and environment.
Biochemical Pathways
This compound may participate in reactions with other small molecules, such as water, to form products like carbamate or imidic acid . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to react violently with water , which could potentially influence its behavior in aqueous environments. Additionally, it is classified as a flammable liquid, which could have implications for its storage and handling .
Biochemical Analysis
Biochemical Properties
Propyl isocyanate participates in biochemical reactions, primarily through its isocyanate group. The isocyanate group can react with a variety of biomolecules, including proteins and enzymes
Molecular Mechanism
Isocyanates are known to be reactive and can form covalent bonds with various biomolecules, potentially influencing their function . This could lead to changes in gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
Isocyanates are generally reactive and may degrade over time, especially in the presence of moisture .
Metabolic Pathways
Isocyanates can potentially react with various enzymes and cofactors, potentially influencing metabolic pathways .
Transport and Distribution
Due to its small size and reactivity, it may be able to diffuse across cell membranes and distribute within cells .
Subcellular Localization
Due to its reactivity, it may interact with various cellular components and localize to different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: The most common industrial method involves the reaction of propylamine with phosgene (COCl₂).
Non-Phosgene Methods: Alternative methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate. These methods are being explored to mitigate the environmental and health risks associated with phosgene.
Industrial Production Methods: The industrial production of this compound predominantly relies on the phosgene method due to its efficiency and high yield. advancements in catalyst development for non-phosgene methods are being researched to improve safety and sustainability .
Chemical Reactions Analysis
Types of Reactions: Propyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to yield carbon dioxide and propylamine.
Common Reagents and Conditions:
Major Products:
Urethanes (Carbamates): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with primary or secondary amines.
Scientific Research Applications
Propyl isocyanate has diverse applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are employed in foams, coatings, adhesives, and elastomers.
Surface Modification: Utilized in the preparation of self-assembled monolayers on surfaces for various applications, including microfluidic devices and biosensors.
Material Science: Employed in the modification of cellulose nanocrystals for oil adsorption applications.
Comparison with Similar Compounds
Propyl isocyanate can be compared with other isocyanates such as:
Methyl Isocyanate: Similar in structure but with a methyl group instead of a propyl group. It is more volatile and toxic.
Phenyl Isocyanate: Contains a phenyl group, making it less volatile but more reactive towards nucleophiles.
Hexyl Isocyanate: Has a longer alkyl chain, resulting in different physical properties and reactivity.
Uniqueness: this compound’s balance of reactivity and manageable volatility makes it suitable for various industrial and research applications, distinguishing it from more volatile or less reactive isocyanates .
Properties
IUPAC Name |
1-isocyanatopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-5-4-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQURWGJAWSLGQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Record name | N-PROPYL ISOCYANATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5051571 | |
Record name | Propyl isocyanate | |
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Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by ingestion. May be toxic by skin absorption and inhalation. Insoluble in water but reacts with water to produce a toxic vapor. Used to make other chemicals., Colorless liquid with pungent odor; [CAMEO] | |
Record name | N-PROPYL ISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/4363 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Propyl isocyanate | |
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CAS No. |
110-78-1 | |
Record name | N-PROPYL ISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4363 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propyl isocyanate | |
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Record name | Propyl isocyanate | |
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Record name | Propyl isocyanate | |
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Record name | n-Propyl isocyanate | |
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Record name | Propane, 1-isocyanato- | |
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Record name | Propyl isocyanate | |
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Record name | Propyl isocyanate | |
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Record name | PROPYL ISOCYANATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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